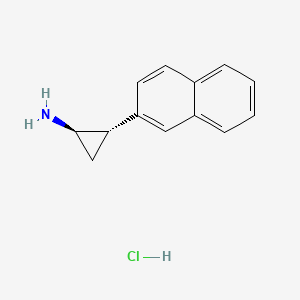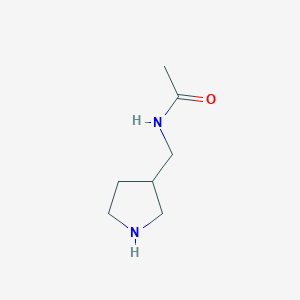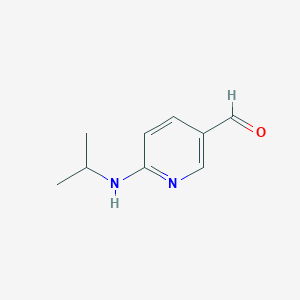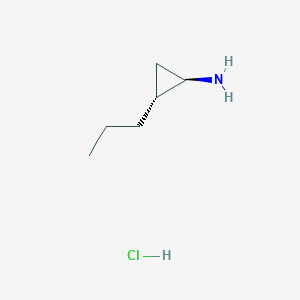
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans
Übersicht
Beschreibung
Rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a cyclopropane derivative that is commonly used as a research tool in the field of neuroscience due to its ability to modulate certain neurotransmitter systems. In
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans has been extensively studied for its potential applications in scientific research. This compound is commonly used as a research tool in the field of neuroscience due to its ability to modulate certain neurotransmitter systems. Specifically, rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and reward processing.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans involves the inhibition of dopamine and norepinephrine reuptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased activation of postsynaptic receptors. The net effect of this mechanism of action is an increase in dopaminergic and noradrenergic neurotransmission, which has been shown to have important effects on mood and reward processing.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans have been extensively studied in animal models. Studies have shown that this compound can increase locomotor activity, enhance cognitive function, and improve mood. In addition, rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans has been shown to have potential therapeutic applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans in laboratory experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to selectively target these neurotransmitter systems without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences in experimental outcomes.
Zukünftige Richtungen
There are many potential future directions for research involving rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans. One area of research could focus on the development of more selective and potent inhibitors of dopamine and norepinephrine reuptake. Another area of research could explore the potential therapeutic applications of this compound in the treatment of depression and ADHD. Additionally, future research could investigate the effects of rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans on other neurotransmitter systems and their potential implications for mood and behavior.
Eigenschaften
IUPAC Name |
(1R,2S)-2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWPRLWVJNOFT-JHEYCYPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, trans | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B3247432.png)





![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl](/img/structure/B3247477.png)
![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)